molecular formula C6H12O3S B13158058 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione

3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13158058
M. Wt: 164.22 g/mol
InChI Key: GSLVFEIIUNRJSQ-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfur atom and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the reaction of ethyl-substituted thiolane derivatives with oxidizing agents. One common method is the oxidation of 3-ethylthiolane using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-oxo-1lambda6-thiolane-1,1-dione.

    Reduction: Formation of 3-ethylthiolane derivatives.

    Substitution: Formation of various substituted thiolane compounds.

Scientific Research Applications

3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
  • 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione
  • 3-Hydrazinyl-1lambda6-thiolane-1,1-dione

Uniqueness

3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and amino analogs, the ethyl-substituted compound may exhibit different physical properties and interaction profiles with biological targets.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

3-ethyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C6H12O3S/c1-2-6(7)3-4-10(8,9)5-6/h7H,2-5H2,1H3

InChI Key

GSLVFEIIUNRJSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCS(=O)(=O)C1)O

Origin of Product

United States

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